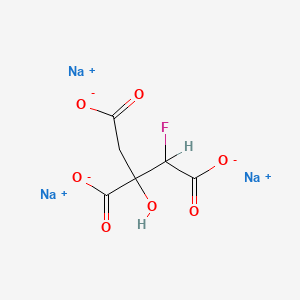
Trisodium fluorocitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium fluorocitrate is a chemical compound known for its potent inhibitory effects on aconitase, an enzyme involved in the citric acid cycle. This compound is a derivative of citric acid, where one of the hydrogen atoms is replaced by a fluorine atom. It is highly toxic and has been studied extensively for its biochemical and toxicological properties.
准备方法
Synthetic Routes and Reaction Conditions: Trisodium fluorocitrate can be synthesized through the fluorination of citric acid. The process involves the substitution of a hydrogen atom in citric acid with a fluorine atom. This reaction typically requires the use of fluorinating agents such as fluorine gas or other fluorine-containing compounds under controlled conditions to ensure safety and efficiency.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar fluorination techniques. The process is carried out in specialized facilities equipped to handle hazardous materials and ensure the purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully monitored to optimize yield and minimize by-products.
化学反应分析
Types of Reactions: Trisodium fluorocitrate primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in hydrolysis and complexation reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the fluorine atom. Common reagents include hydroxide ions and other nucleophilic species.
Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of citric acid and fluoride ions.
Complexation: It can form complexes with metal ions, which can alter its reactivity and stability.
Major Products: The major products formed from these reactions include citric acid, fluoride ions, and various metal-fluorocitrate complexes.
科学研究应用
Trisodium fluorocitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to study enzyme inhibition and metabolic pathways, particularly the citric acid cycle.
Biology: Researchers use it to investigate cellular respiration and energy production in cells.
Medicine: It serves as a tool to understand the biochemical basis of certain diseases and to develop potential therapeutic agents.
Industry: this compound is employed in the synthesis of other fluorinated compounds and as a catalyst in specific chemical reactions.
作用机制
Trisodium fluorocitrate exerts its effects by inhibiting aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle. The fluorocitrate ion binds to the active site of aconitase, preventing the enzyme from interacting with its natural substrate, citrate. This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and, ultimately, cell death.
相似化合物的比较
Fluoroacetate: Another fluorinated compound that is metabolized to fluorocitrate in the body and exhibits similar toxic effects.
Fluorocitric Acid: A closely related compound with similar inhibitory properties on aconitase.
Uniqueness: Trisodium fluorocitrate is unique due to its high affinity for aconitase and its potent inhibitory effects. Unlike other similar compounds, it is specifically designed to target and disrupt the citric acid cycle, making it a valuable tool in biochemical research.
属性
CAS 编号 |
3834-35-3 |
|---|---|
分子式 |
C6H4FNa3O7 |
分子量 |
276.06 g/mol |
IUPAC 名称 |
trisodium;1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7FO7.3Na/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
InChI 键 |
NQQBMRQVISODQI-UHFFFAOYSA-K |
规范 SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















